2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a trifluoromethyl group, a triazolopyrazine ring, and a pyrimidine carboxylic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves multiple steps. One common method includes the following steps :
Hydrazine Substitution: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed.
Trifluoroacetyl Group Induction: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.
Cyclization and Pyrazine Ring Reduction: Palladium/carbon and an ethanol solution are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride, and the precipitates are separated, washed, and dried to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like palladium/carbon.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group and the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium/carbon and ethanol solutions are frequently used.
Substitution: Chlorobenzene and trifluoroacetic anhydride are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: An intermediate in the synthesis of sitagliptin, a diabetes medication.
Sitagliptin Triazecine Analog: Related to the family of sitagliptin compounds used in diabetes therapy.
Uniqueness
2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid stands out due to its combination of a trifluoromethyl group, a triazolopyrazine ring, and a pyrimidine carboxylic acid moiety.
Properties
Molecular Formula |
C11H9F3N6O2 |
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Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9F3N6O2/c12-11(13,14)9-18-17-7-5-19(1-2-20(7)9)10-15-3-6(4-16-10)8(21)22/h3-4H,1-2,5H2,(H,21,22) |
InChI Key |
FOTFMIOPCRUHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC=C(C=N3)C(=O)O |
Origin of Product |
United States |
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